molecular formula C15H14O4 B3349787 3-(Benzyloxy)-2-methoxybenzoic acid CAS No. 23806-64-6

3-(Benzyloxy)-2-methoxybenzoic acid

Cat. No. B3349787
CAS RN: 23806-64-6
M. Wt: 258.27 g/mol
InChI Key: WSHHWVJNZNRONY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions like the Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . It uses mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as FT-IR, FT-Raman, and UV spectrum . These techniques can provide information about the ground state of molecular geometries and vibrational frequencies .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often include oxidative degradation . This process is usually carried out using hot acidic permanganate solutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, hydrogen bond acceptors and donors, freely rotating bonds, and polar surface area can be determined .

Scientific Research Applications

Suzuki–Miyaura Coupling

3-(Benzyloxy)-2-methoxybenzoic acid can be used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Sensing Applications

Boronic acids, which can be derived from 3-(Benzyloxy)-2-methoxybenzoic acid, have been utilized in various sensing applications . The interaction of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions leads to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .

Pharmaceutical Intermediate

3-(Benzyloxy)-2-methoxybenzoic acid is used as a pharmaceutical intermediate . Pharmaceutical intermediates are chemical compounds that form the building blocks of active pharmaceutical ingredients. They are often used in the production of a wide range of medicines.

Protein Manipulation and Modification

Boronic acids, derived from 3-(Benzyloxy)-2-methoxybenzoic acid, have been used for protein manipulation and modification . This is due to the key interaction of boronic acids with diols, which allows utilization in various areas ranging from biological labelling to protein manipulation and modification .

Separation Technologies

Boronic acids have been used in separation technologies . The interaction of boronic acids with diols allows for the separation of different compounds based on their diol content .

Development of Therapeutics

Boronic acids, derived from 3-(Benzyloxy)-2-methoxybenzoic acid, have been used in the development of therapeutics . This is due to the interaction of boronic acids with diols, which allows for the development of therapeutics .

Safety and Hazards

The safety and hazards associated with a compound depend on its chemical properties. For similar compounds, safety data sheets provide information about the potential hazards, including the possible reactions, the necessary protective measures, and first aid procedures .

Future Directions

The future directions in the study of similar compounds could involve further exploration of their antioxidant properties , as well as their potential applications in various fields such as medicine and biotechnology .

properties

IUPAC Name

2-methoxy-3-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-14-12(15(16)17)8-5-9-13(14)19-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHHWVJNZNRONY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)-2-methoxybenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Benzyloxy)-2-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
3-(Benzyloxy)-2-methoxybenzoic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-(Benzyloxy)-2-methoxybenzoic acid
Reactant of Route 4
Reactant of Route 4
3-(Benzyloxy)-2-methoxybenzoic acid
Reactant of Route 5
Reactant of Route 5
3-(Benzyloxy)-2-methoxybenzoic acid
Reactant of Route 6
Reactant of Route 6
3-(Benzyloxy)-2-methoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.